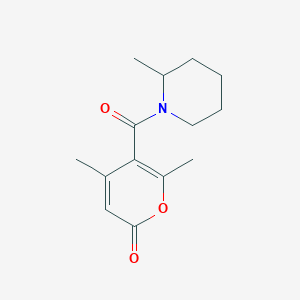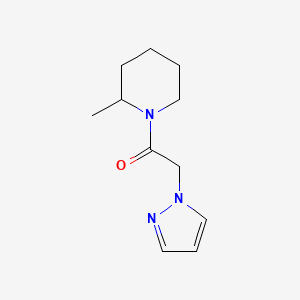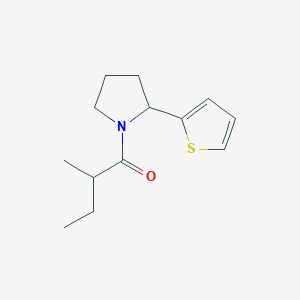
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as J147, is a synthetic compound that has gained attention for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of proteins involved in neuronal growth and survival, as well as reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving memory and cognitive function, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to reduce levels of beta-amyloid and tau, two proteins that are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to be well-tolerated and has not been associated with significant side effects. However, one limitation of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is that it is a relatively new compound and further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases.
Future Directions
There are a number of future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide and its potential for use in humans. Finally, researchers are exploring the possibility of combining N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide with other compounds to enhance its neuroprotective effects.
Synthesis Methods
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of two compounds, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. The resulting compound, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, has been shown to have neuroprotective and cognitive-enhancing properties.
Scientific Research Applications
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in animal models of Alzheimer's disease and has shown promising results. In a study published in the journal Aging Cell, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was found to improve memory and cognitive function in mice with advanced Alzheimer's disease. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to protect against the toxic effects of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
properties
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-8-13(9-7-12)16(2)15(19)11-17-10-4-3-5-14(17)18/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOASHKIHOVFRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)


![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)


![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)


